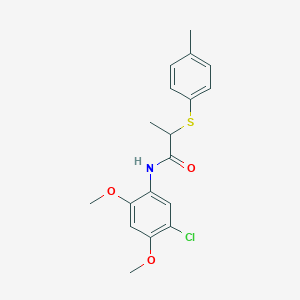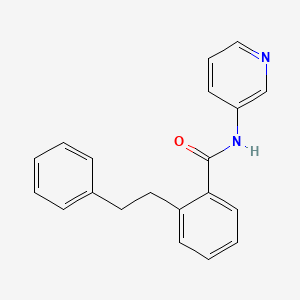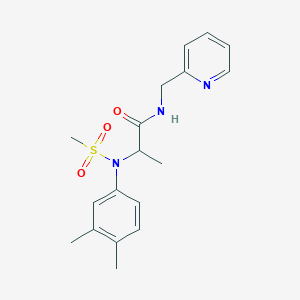![molecular formula C22H27ClN2O2 B4206803 1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4206803.png)
1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
Vue d'ensemble
Description
1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Alkylation: The benzimidazole core is then alkylated with 5,6-dimethyl-1H-benzimidazole to introduce the dimethyl groups.
Etherification: The alkylated benzimidazole is reacted with 4-(bromobutoxy)benzene to form the ether linkage.
Ketone Formation: The resulting compound is then subjected to a Friedel-Crafts acylation reaction with propanone to introduce the ketone group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, a key component of the cytoskeleton, thereby disrupting cell division and leading to cell death . This mechanism is particularly relevant in its potential anticancer and antiparasitic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating acid-related disorders.
Thiabendazole: An antiparasitic benzimidazole used in veterinary medicine.
Uniqueness
1-[2-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific structural features, such as the dimethyl groups on the benzimidazole ring and the butoxyphenyl linkage. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[2-[4-(5,6-dimethylbenzimidazol-1-yl)butoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-4-21(25)18-9-5-6-10-22(18)26-12-8-7-11-24-15-23-19-13-16(2)17(3)14-20(19)24;/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQUFEUSWMCDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCCN2C=NC3=C2C=C(C(=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid](/img/structure/B4206731.png)

![N-bicyclo[2.2.1]hept-2-yl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4206749.png)

![4-[2-(3-methylphenoxy)propanoyl]morpholine](/img/structure/B4206752.png)
![1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4206763.png)
![2-Chloro-4-nitrobenzyl 2-[(2-furylcarbonyl)amino]acetate](/img/structure/B4206767.png)

![5-[1-(2-Methylphenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4206779.png)
![ethyl {2-[(4-butoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4206781.png)

![isopropyl 3-({[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4206808.png)
![1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4206819.png)
![N-1,3-benzothiazol-2-yl-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4206827.png)
